Estradiol 3-Valerate

Descripción general

Descripción

Estradiol 3-Valerate, also known as estradiol 3-methyl ether, is a synthetic hormone that is structurally similar to the naturally occurring estrogen hormone estradiol. It is used in various scientific research applications, such as in the study of hormone-dependent diseases, endocrine disorders, and fertility.

Aplicaciones Científicas De Investigación

Gestión del Perfil Inflamatorio

Se ha encontrado que el valerato de estradiol tiene un perfil inflamatorio más favorable que el etinilestradiol sintético en los anticonceptivos orales combinados (AOC). Se observó que los AOC que contienen valerato de estradiol y dienogest (DNG) tenían un efecto neutral sobre la inflamación y los lípidos, mientras que los que contienen etinilestradiol y DNG aumentaron los niveles de hs-CRP y PTX-3, así como los triglicéridos y el HDL .

Metabolismo Lipídico

En el mismo estudio, se encontró que el valerato de estradiol no altera significativamente el metabolismo lipídico. Esto contrasta con los AOC que contienen etinilestradiol y DNG, que se encontró que aumentan los niveles de HDL y triglicéridos .

Desarrollo de Aptasensores

El valerato de estradiol se ha utilizado en el desarrollo de un aptasensor altamente sensible basado en la electropolimerización de polianilina, un nuevo compuesto de nanomembrana y un aptámero (PANI-MWCNT@Chs-APT). Este aptasensor mostró una alta selectividad para el valerato de estradiol entre otras hormonas interferentes, con un límite de detección muy bajo de 0.56 fM .

Tratamiento de la Menopausia

El valerato de estradiol es adecuado para el tratamiento de los síntomas característicos que acompañan a la menopausia en las mujeres .

Investigación Hematológica y Hemorreológica

El valerato de estradiol se ha utilizado en investigaciones que estudian sus efectos sobre los parámetros hematológicos y hemorreológicos en ratas .

Estudios de Biotransformación

La farmacocinética y la biotransformación del valerato de estradiol se han estudiado en mujeres después de la administración intravenosa, intramuscular y oral .

Mecanismo De Acción

Target of Action

Estradiol 3-Valerate, also known as E2V, is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, this compound has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen .

Biochemical Pathways

This compound impacts several biochemical pathways. It modulates the Bax/Bcl-2/p53 and Caspase-3 (Cas-3) pathways . These pathways are significant in androgen modulation, stimulation of steroidogenesis in theca and granulosa cells, and promotion of dominant follicle .

Pharmacokinetics

This compound is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity . The majority of Estradiol valerate is protein-bound, metabolized in the gastrointestinal mucosa and liver, and excreted mainly in urine .

Result of Action

The result of this compound’s action is the exertion of its estrogenic effects in the body. It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception . It increases sex hormone-binding globulin (SHBG) levels by 2.5- to 3-fold in transgender women .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the route of administration can impact the drug’s action. It can be taken by mouth, sublingual, intramuscular injection, or subcutaneous injection . The dosage can also influence the drug’s action. For example, with estradiol valerate, it is reported that a dose of 5 mg has a duration of 7 to 8 days, 10 mg a duration of 10 to 14 days, 40 mg a duration of 2 to 3 weeks, and 100 mg a duration of 3 to 4 weeks .

Safety and Hazards

Estradiol 3-Valerate is harmful if swallowed, in contact with skin or if inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing dusts or mists, avoid contact during pregnancy/while nursing, and avoid release to the environment .

Direcciones Futuras

Estradiol valerate is widely used in hormone replacement therapy and for the treatment of menopausal symptoms . It is also used in combination products for endometriosis and contraception . Future research may focus on improving the understanding of the phase transition mechanism driven by temperature and the development of new formulations and delivery methods .

Análisis Bioquímico

Biochemical Properties

Estradiol 3-Valerate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to interact with estrogen receptors, which are proteins that bind to estradiol .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

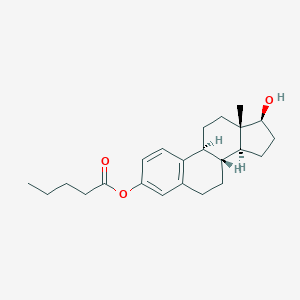

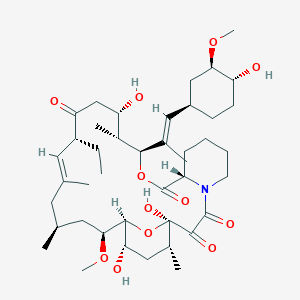

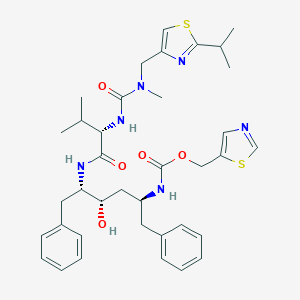

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDPLCRWEBQEAJ-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176282 | |

| Record name | Estradiol 3-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21881-45-8 | |

| Record name | Estradiol 3-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL 3-VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

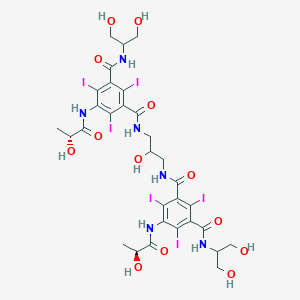

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)

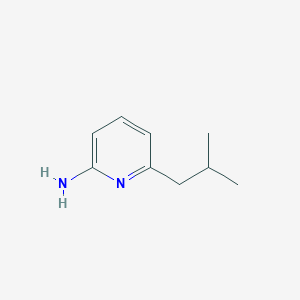

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)